An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid (CAS Number 1763-28-6)
An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid (CAS Number 1763-28-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS 1763-28-6), a fluorinated organic compound with applications in biochemical research and as a building block in the synthesis of pharmaceuticals and agrochemicals. This document summarizes its chemical and physical properties, provides insights into its synthesis, and details its known biological activities, including its role as a per- and polyfluoroalkyl substance (PFAS).
Chemical and Physical Properties
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, also known as 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid, is a halogenated derivative of crotonic acid.[1] Its structure is characterized by the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 1763-28-6 | [1][2][3] |
| Molecular Formula | C₅H₂F₆O₂ | [1][2][3] |
| Molecular Weight | 208.06 g/mol | [1][2][3] |
| Appearance | White powder | [4] |
| Melting Point | 26-28 °C | |
| Boiling Point | 90 °C at 51 Torr | [3] |
| Density | 1.577 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | ZSBJCNVMTCMOBW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C(=C(C(F)(F)F)C(F)(F)F)C(=O)O | [5] |
Spectroscopic Data
| Spectroscopic Data | Information | Reference(s) |
| ¹H NMR | Predicted spectra are available. | [5] |
| ¹³C NMR | Predicted spectra are available. | [5] |
| Mass Spectrometry | Monoisotopic Mass: 207.99589827 | [5] |
| Infrared (IR) Spectroscopy | No experimental data found. |
Synthesis
While a specific, detailed synthesis protocol for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is not widely published in readily accessible literature, its synthesis can be inferred from general methods for the preparation of similar fluorinated compounds. One plausible approach involves the reaction of 3,3,3-trifluoropropene with carbon monoxide and water in the presence of a palladium catalyst.[6] This method is used for the synthesis of (E)-4,4,4-trifluorobut-2-enoic acid and could potentially be adapted for this more substituted analogue.[6]
Another general route for synthesizing trifluoromethyl-containing building blocks involves the cyclocondensation reaction of precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate.[7]
Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its high fluorine content can enhance the metabolic stability and bioavailability of the final products.[8] It is also used as a biochemical for proteomics research.[1]
Biological Activity and Toxicological Profile
As a member of the PFAS class of compounds, 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid has been subject to toxicological screening.
Developmental Toxicity in Zebrafish
The compound has been evaluated for developmental toxicity in zebrafish embryos.[9] In a large-scale screening of 182 unique PFAS compounds, this substance was tested at concentrations up to 100 µM.[9] While the study identified that 30% of the tested PFAS were developmentally toxic, the specific EC50 or LC50 values for this compound were not detailed in the primary report.[9] However, it is noted that for many PFAS, failed swim bladder inflation was a common and sensitive endpoint.[9]
Interaction with Serum Albumin
The binding of PFAS to serum albumin is a key determinant of their pharmacokinetic properties. In a study employing a machine learning framework to quantify serum albumin binding, 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid was identified as an outlier in the training set.[10] This suggests that its binding behavior may differ significantly from other PFAS compounds, though specific quantitative binding data (e.g., dissociation constant, Kd) were not provided.[10]
Thyroid Hormone System Disruption
Various PFAS have been shown to interfere with the thyroid hormone system.[11][12] In vitro screening assays are utilized to assess the potential of these compounds to interact with key molecular targets in the thyroid axis, such as thyroid hormone transporters and enzymes.[11] While large-scale screening of PFAS for thyroid hormone system disruption has been conducted, the specific results for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid are not individually reported in the available literature.[11]
Experimental Protocols
Detailed experimental protocols for the key assays mentioned in this guide are provided below as representative examples of the methodologies used for testing PFAS compounds.
General Protocol for Developmental Toxicity Screening in Zebrafish
This protocol is based on methodologies used for high-throughput screening of PFAS toxicity.[9][13]
Zebrafish developmental toxicity screening workflow.
Methodology:
-
Embryo Collection and Exposure: Zebrafish embryos are collected shortly after fertilization and placed in 96-well plates.[9] They are then exposed to a range of concentrations of the test compound, typically from 0.015 to 100 µM, along with a vehicle control.[9]
-
Incubation: The plates are incubated at a standard temperature of 28.5 °C for up to 120 hours post-fertilization (hpf).[9]
-
Morphological Assessment: At various time points, embryos and larvae are assessed for a range of developmental endpoints, including mortality, hatching rate, edema, and abnormalities in the spine, tail, and craniofacial structures.[9] Swim bladder inflation is a particularly sensitive endpoint for many PFAS compounds.[9]
-
Data Analysis: The observed effects are quantified, and concentration-response curves are generated to calculate the lethal concentration 50 (LC50) and effective concentration 50 (EC50) for the most sensitive endpoints.[7][14]
General Protocol for Serum Albumin Binding Assay (Differential Scanning Fluorimetry)
This protocol is based on a high-throughput method for determining the binding of PFAS to human serum albumin (HSA).[8][10]
Serum albumin binding assay workflow using DSF.
Methodology:
-
Sample Preparation: Solutions of human serum albumin (HSA) and the test compound (ligand) are prepared in a suitable buffer.[8]
-
Reaction Mixture: The HSA, ligand at various concentrations, and a fluorescent dye that binds to unfolded proteins are mixed in a multiwell plate.[8]
-
Differential Scanning Fluorimetry (DSF): The temperature of the plate is gradually increased, and the fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, causing an increase in fluorescence.[8]
-
Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm in the presence of the ligand is used to calculate the dissociation constant (Kd), which is a measure of binding affinity.[8]
General Protocol for In Vitro Thyroid Hormone System Disruption Assays
This protocol describes a common approach to screen for interference with key components of the thyroid hormone system.[11][15]
References
- 1. scbt.com [scbt.com]
- 2. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)CROTONIC ACID | CAS: 1763-28-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)CROTONIC ACID, CasNo.1763-28-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Per- and Polyfluoroalkyl Substances: Impacts on Morphology, Behavior and Lipid Levels in Zebrafish Embryos | MDPI [mdpi.com]
- 8. Rapid Characterization of Human Serum Albumin Binding for Per- and Polyfluoroalkyl Substances Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vitro and machine learning framework for quantifying serum albumin binding of per- and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of perfluorinated chemicals on thyroid function, markers of ovarian reserve, and natural fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
